Sodium cyanoborodeuteride

Descripción

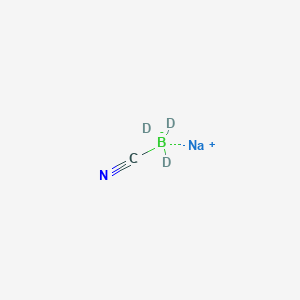

Structure

2D Structure

Propiedades

IUPAC Name |

sodium;cyano(trideuterio)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDUGUOQTVTBJH-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-]C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])C#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BNNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948802 | |

| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25895-62-9 | |

| Record name | Borate(1-), (cyano-κC)trihydro-d3-, sodium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25895-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (cyano-C)[2H3]trihydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Sodium Cyanoborodeuteride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoborodeuteride (NaBD₃CN) is the deuterated isotopologue of sodium cyanoborohydride (NaBH₃CN), a versatile and selective reducing agent widely employed in organic synthesis. The replacement of hydrogen with deuterium (B1214612) atoms offers a powerful tool for mechanistic studies, metabolic profiling, and the synthesis of deuterated compounds for pharmaceutical applications, where the kinetic isotope effect can favorably alter drug metabolism and pharmacokinetics. This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, tailored for professionals in research and drug development.

Historical Context: The Advent of Cyanoborohydrides

The journey to this compound begins with the pioneering work on cyanoborohydrides. In 1951, Georg Wittig reported the first synthesis of a cyanoborohydride by reacting lithium borohydride (B1222165) with hydrogen cyanide. The corresponding sodium salt, sodium cyanoborohydride, was subsequently synthesized through a similar approach. Later, the synthesis was refined to a safer procedure involving the reaction of sodium cyanide with borane (B79455) in tetrahydrofuran (B95107) (THF). The research group of Herbert C. Brown extensively explored the chemistry of borohydrides, including sodium cyanoborohydride, establishing its utility as a mild and selective reducing agent. A key attribute of sodium cyanoborohydride is its stability in acidic conditions (down to pH 3), which allows for selective reductions, most notably the reductive amination of aldehydes and ketones.

Synthesis of this compound

The preparation of this compound is typically achieved through an isotopic exchange reaction starting from its non-deuterated counterpart, sodium cyanoborohydride.

Step 1: Synthesis of Sodium Cyanoborohydride

The precursor, sodium cyanoborohydride, can be synthesized by the reaction of sodium borohydride with hydrogen cyanide. A common laboratory-scale preparation is as follows:

Experimental Protocol:

-

A slurry of sodium borohydride (NaBH₄) is prepared in anhydrous tetrahydrofuran (THF) in a flask equipped with a stirrer and a reflux condenser.

-

A solution of hydrogen cyanide (HCN) in THF is added cautiously to the stirred slurry at room temperature (25 °C). The reaction proceeds with the slow evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The mixture is then heated to reflux until the evolution of hydrogen ceases, indicating the completion of the reaction.

-

The reaction mixture is filtered to remove any insoluble byproducts.

-

The THF is removed from the filtrate under vacuum to yield solid sodium cyanoborohydride.

A similar synthesis involves the reaction of sodium cyanide with a borane-THF complex.

Step 2: Isotopic Exchange for Deuteration

The synthesis of this compound (NaBD₃CN) is achieved by exploiting the acidic nature of the B-H protons in sodium cyanoborohydride, which allows for their exchange with deuterium from a deuterium source like deuterium oxide (D₂O) under acidic conditions.

Experimental Protocol:

-

Sodium cyanoborohydride (NaBH₃CN) is dissolved in deuterium oxide (D₂O).

-

A trace amount of an acid indicator, such as methyl orange, can be added to the solution.

-

The solution is acidified to a pH of approximately 3 by the dropwise addition of a solution of deuterium chloride (DCl) in D₂O. The acidic environment catalyzes the exchange of the borohydride protons with deuterons from the solvent.

-

The reaction mixture is stirred at room temperature for a period sufficient to ensure complete isotopic exchange. The progress of the exchange can be monitored by techniques such as IR spectroscopy (disappearance of the B-H stretching band and appearance of the B-D stretching band).

-

After the exchange is complete, the solution is neutralized to pH 7 by the addition of a base, such as sodium carbonate.

-

The D₂O is removed under vacuum to yield solid this compound.

-

The resulting solid is then thoroughly dried under vacuum to remove any residual D₂O.

Quantitative Data

The synthesis and properties of sodium cyanoborohydride and its deuterated analog can be quantified as follows:

| Parameter | Sodium Cyanoborohydride (NaBH₃CN) | This compound (NaBD₃CN) |

| Molecular Formula | NaBH₃CN | NaBD₃CN |

| Molecular Weight | 62.84 g/mol | 65.86 g/mol [1][2] |

| Typical Synthesis Yield (Step 1) | ~91% | - |

| Typical Synthesis Yield (Step 2) | - | High (approaching quantitative isotopic exchange) |

| Chemical Purity (Commercial) | ≥95% | ≥96% (CP) |

| Isotopic Purity (Commercial) | - | ≥97 atom % D |

Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most direct evidence for successful deuteration is the shift in the boron-hydride stretching frequency. Sodium cyanoborohydride exhibits a strong B-H stretching absorption band around 2400 cm⁻¹. Upon deuteration, this band disappears and is replaced by a new, lower frequency B-D stretching band, typically in the range of 1750-1800 cm⁻¹. The C≡N stretching frequency is expected to be around 2180 cm⁻¹ in both compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum of a pure sample of NaBD₃CN in a deuterated solvent would show the absence of signals in the region associated with B-H protons.

-

¹¹B NMR: The ¹¹B NMR spectrum of NaBH₃CN shows a quartet due to the coupling with three protons. For NaBD₃CN, this would be expected to change to a septet due to coupling with three deuterium atoms (spin I=1), although the lower gyromagnetic ratio of deuterium would result in a much smaller coupling constant. The chemical shift would remain similar.

-

¹³C NMR: The ¹³C NMR spectrum is useful for confirming the presence of the cyanide carbon.

-

Applications in Drug Development and Research

This compound is a valuable reagent for the synthesis of deuterated molecules. The introduction of deuterium at specific positions in a drug molecule can significantly alter its metabolic fate. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. This can lead to:

-

Reduced metabolism: Slower enzymatic degradation can increase the drug's half-life and exposure.

-

Altered metabolic pathways: Blocking a specific metabolic route can lead to the formation of different metabolites, potentially with improved safety profiles.

-

Improved pharmacokinetic properties: The overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be fine-tuned.

The primary application of this compound in this context is in reductive amination reactions to introduce a deuterated alkyl group onto a nitrogen atom. This is a common strategy for synthesizing deuterated analogs of amine-containing drugs.

Visualizations

Synthesis Workflow

The following diagrams illustrate the synthesis processes for sodium cyanoborohydride and its subsequent deuteration.

Caption: Synthesis of Sodium Cyanoborohydride.

References

An In-depth Technical Guide to Sodium Cyanoborodeuteride for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of sodium cyanoborodeuteride (NaBD₃CN), a versatile reagent in modern chemical and biological research. This document details its physicochemical characteristics, core applications in organic synthesis and proteomics, and provides practical experimental protocols.

Core Properties of this compound

This compound is the deuterated analog of sodium cyanoborohydride. The presence of deuterium (B1214612) isotopes makes it a valuable tool for introducing stable isotopic labels into organic molecules.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Chemical Formula | NaBD₃CN | [1] |

| Molecular Weight | 65.86 g/mol | [1] |

| CAS Number | 25895-62-9 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >242 °C (with decomposition) | |

| Purity | Typically ≥95% or ≥96% | [1] |

| Isotopic Purity | Commonly available in 96 to 98 atom % D | |

| Solubility in Water | 2120 g/L at 29 °C (for NaBH₃CN) | |

| Solubility in THF | 372 g/L at 28 °C (for NaBH₃CN) | |

| Qualitative Solubility | Soluble in methanol (B129727) and ethanol; insoluble in diethyl ether and other nonpolar solvents like benzene (B151609) and hexane. | |

| Stability | Hygroscopic; stable in acidic solutions down to pH 3. Reacts with strong acids to liberate toxic hydrogen cyanide gas. |

Chemical Reactivity and Selectivity

This compound is a mild and selective reducing agent. Its reactivity is significantly influenced by pH. A key feature is its ability to selectively reduce iminium ions much faster than ketones or aldehydes at neutral or slightly acidic pH.[2] This chemoselectivity is the basis for its widespread use in reductive amination reactions.[3][4] Unlike stronger reducing agents, it does not typically reduce esters, amides, lactones, or nitro groups.[5]

Key Applications in Research and Development

Reductive Amination and Alkylation

The premier application of this compound is in the reductive amination of aldehydes and ketones to form deuterated primary, secondary, and tertiary amines.[1] This reaction, often referred to as the Borch reaction, is a cornerstone of synthetic organic chemistry and is invaluable in drug discovery for the synthesis of novel amine-containing compounds.[5]

The general workflow for reductive amination is depicted below:

References

An In-depth Technical Guide to Sodium Cyanoborodeuteride as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoborodeuteride (NaBD₃CN) is a deuterated isotopologue of sodium cyanoborohydride (NaBH₃CN), a widely utilized mild and selective reducing agent in organic synthesis. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, makes this compound an invaluable tool for introducing deuterium labels into organic molecules. This isotopic labeling is of paramount importance in various fields, including mechanistic studies, metabolic profiling of drug candidates, and enhancing the pharmacokinetic properties of pharmaceuticals through the kinetic isotope effect.

This technical guide provides a comprehensive overview of this compound, focusing on its core applications as a reducing agent, particularly in reductive amination. It details the reagent's properties, synthesis, and mechanism of action, and provides experimental protocols for its use.

Core Properties and Synthesis

This compound is a white, hygroscopic powder that is soluble in a range of polar solvents, including water, methanol (B129727), ethanol, and tetrahydrofuran.[1] It is less soluble in nonpolar solvents like diethyl ether and hydrocarbons. The presence of the electron-withdrawing cyanide group attenuates the reducing power of the borohydride (B1222165) moiety, rendering it less reactive and more selective than sodium borohydride (NaBH₄).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | NaBD₃CN |

| Molecular Weight | 65.86 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >242 °C (decomposes) |

| CAS Number | 25895-62-9 |

| Isotopic Purity | Typically ≥96-98 atom % D |

The synthesis of this compound can be achieved through the reaction of sodium borodeuteride with hydrogen cyanide or by H-D exchange on sodium cyanoborohydride in D₂O under acidic conditions.[3] Commercial availability from various chemical suppliers makes it readily accessible for research and development purposes.

Mechanism of Reduction: Reductive Amination

The primary application of this compound is in the reductive amination of aldehydes and ketones. This reaction is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. The general mechanism proceeds through two main stages within a one-pot reaction:

-

Imine/Iminium Ion Formation: An aldehyde or ketone reacts with a primary or secondary amine under mildly acidic conditions (typically pH 4-6) to form a Schiff base (imine) or an enamine, which exists in equilibrium with its protonated form, the iminium ion.[4]

-

Hydride (Deuteride) Transfer: this compound then selectively delivers a deuteride (B1239839) ion (D⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and thereby forming the deuterated amine.[4]

The key to the success of this reagent lies in its chemoselectivity. This compound is a sufficiently mild reducing agent that it reacts much faster with the iminium ion intermediate than with the starting carbonyl compound.[5] This selectivity prevents the wasteful reduction of the aldehyde or ketone to the corresponding alcohol, leading to higher yields of the desired amine.[4]

Figure 1: General mechanism of reductive amination using this compound.

The Kinetic Isotope Effect

A significant aspect of using this compound is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. In the context of drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 enzymes, replacing a hydrogen atom at a metabolically vulnerable position with deuterium can slow down the rate of metabolism.[6] This can lead to improved pharmacokinetic profiles, such as increased drug exposure and half-life, potentially allowing for lower or less frequent dosing.[7]

Experimental Protocols

The following are representative experimental protocols for the reductive amination of carbonyl compounds using this compound.

Protocol 1: Reductive Amination of p-Anisaldehyde with Morpholine (B109124)

This protocol describes the synthesis of 4-(4-methoxybenzyl)morpholine.

Materials:

-

p-Anisaldehyde

-

Morpholine

-

This compound (NaBD₃CN)

-

Methanol

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of p-anisaldehyde (1.0 mmol) and morpholine (1.1 mmol) in methanol (5 mL), add a few drops of glacial acetic acid to adjust the pH to approximately 6.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Add this compound (1.5 mmol) portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the deuterated amine.

Protocol 2: Reductive Amination of Cyclohexanone (B45756) with Aniline (B41778)

This protocol details the synthesis of N-cyclohexylaniline-d1.[8]

Materials:

-

Cyclohexanone

-

Aniline

-

This compound (NaBD₃CN)

-

Methanol

-

Hydrochloric acid (1N)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottom flask, combine cyclohexanone (10 mmol) and aniline (10 mmol) in methanol (20 mL).

-

Adjust the pH of the mixture to 6-7 by the dropwise addition of 1N HCl.

-

Add this compound (15 mmol) in small portions to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours.

-

Quench the reaction by the addition of water and extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic extracts with saturated aqueous sodium chloride solution, dry over anhydrous potassium carbonate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude N-cyclohexylaniline-d1.

-

Further purification can be achieved by vacuum distillation or column chromatography.

References

- 1. gctlc.org [gctlc.org]

- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 3. erowid.org [erowid.org]

- 4. youtube.com [youtube.com]

- 5. Sodium cyanoborohydride [organic-chemistry.org]

- 6. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Amine synthesis by imine reduction [organic-chemistry.org]

- 8. chembk.com [chembk.com]

The Mechanism of Sodium Cyanoborodeuteride Reductions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mechanism governing reductions utilizing sodium cyanoborodeuteride (NaBD₃CN), a deuterated isotopologue of the widely used reducing agent, sodium cyanoborohydride (NaBH₃CN). This document details the core principles of this selective reducing agent, with a particular focus on its application in reductive amination. By examining its reactivity, selectivity, and the kinetic implications of deuterium (B1214612) substitution, this guide offers valuable insights for professionals engaged in organic synthesis and drug development.

Core Principles of Sodium Cyanoborohydride and its Deuterated Analog

Sodium cyanoborohydride is a mild and selective reducing agent, particularly effective for the reduction of imines and iminium ions.[1][2] Its reduced reactivity compared to reagents like sodium borohydride (B1222165) (NaBH₄) stems from the electron-withdrawing nature of the cyanide group, which attenuates the hydridic character of the B-H bonds.[2] This moderation in reactivity allows for reductions to be performed under mildly acidic to neutral conditions, a key advantage in the presence of acid-sensitive functional groups.[3]

The deuterated analog, this compound, serves as a powerful tool for mechanistic elucidation. By introducing a deuterium atom in place of a hydrogen atom, it becomes possible to probe the kinetic isotope effect (KIE) of the reduction. A significant KIE, where the C-D bond is cleaved more slowly than the C-H bond, would provide strong evidence for the involvement of hydride (or deuteride) transfer in the rate-determining step of the reaction.

The Mechanism of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl compound (aldehyde or ketone) to an amine.[4][5] The process occurs in two principal stages: the formation of an imine or iminium ion, followed by its reduction.

Stage 1: Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone. This is typically carried out under mildly acidic conditions (pH 4-6), which serves to activate the carbonyl group by protonation of the oxygen atom, making the carbonyl carbon more electrophilic.[5] The initial adduct, a hemiaminal, then undergoes dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine).[4] In the acidic medium, the imine can be protonated to form a highly electrophilic iminium ion.[5]

Stage 2: Reduction by this compound

The key to the success of reductive amination with sodium cyanoborohydride lies in its remarkable selectivity. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or ketone.[3][6] This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel.[6]

The reduction proceeds via the transfer of a deuteride (B1239839) ion (D⁻) from the cyanoborodeuteride anion to the electrophilic carbon of the iminium ion. This step is believed to be the rate-determining step of the reduction phase.

Data Presentation: A Comparative Analysis of Reductive Amination Yields

The following tables summarize the yields of various reductive amination reactions using sodium cyanoborohydride. While specific kinetic data for the deuterated analog is not widely available in the literature, the yields presented here for the protio-analog are expected to be comparable.

Table 1: Reductive Amination of Aldehydes

| Aldehyde | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Ethylamine | N-Ethylbenzylamine | 91 | [3] |

| Benzaldehyde | Aniline | N-Benzylaniline | High | [7] |

| 4-Methoxybenzaldehyde | Benzylamine | N-(4-Methoxybenzyl)benzylamine | 96 | [7] |

| Cyclohexanecarboxaldehyde | Benzylamine | N-(Cyclohexylmethyl)benzylamine | High | [7] |

| Furfural | Benzylamine | N-(Furan-2-ylmethyl)benzylamine | 92 | [7] |

Table 2: Reductive Amination of Ketones

| Ketone | Amine | Product | Yield (%) | Reference |

| Cyclohexanone | Ammonia | Cyclohexylamine | 88 (as alcohol) | [3] |

| 5-α-Androstan-3,17-dione | Ammonium Acetate (B1210297) | 3-Amino-5-α-androstan-17-one | 100 | [8] |

| Acetophenone | Benzylamine | N-(1-Phenylethyl)benzylamine | Moderate | [9] |

Experimental Protocols

Below are detailed methodologies for representative reductive amination reactions.

General Procedure for the Reductive Amination of an Aldehyde with a Primary Amine

Materials:

-

Aldehyde (1.0 equiv)

-

Primary amine (1.0-1.2 equiv)

-

Sodium cyanoborohydride (1.1-1.5 equiv)

-

Glacial acetic acid

-

Water

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the aldehyde and the amine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride portion-wise to the stirred solution. Monitor for any gas evolution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the addition of water. Caution: Acidic conditions can generate toxic HCN gas. Ensure this step is performed in a well-ventilated fume hood.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography if necessary.

Reductive Amination of Acetone (B3395972) with a Primary Amine

Materials:

-

Starting material (amine, 1 equiv)

-

Dry acetone (5 equiv)

-

10% Acetic acid in Methanol

-

Sodium cyanoborohydride (1.5 equiv)

-

Saturated aqueous sodium carbonate

-

Ethyl acetate (for extraction)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 10% acetic acid in methanol, add the starting amine and dry acetone.

-

Stir the solution at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Treat the cooled solution with sodium cyanoborohydride.

-

Allow the reaction to stir at room temperature for 5 hours.

-

Concentrate the mixture under reduced pressure.

-

Adjust the pH of the residue to approximately 10 using saturated aqueous sodium carbonate.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to dryness.

-

Purify the crude material by silica (B1680970) gel column chromatography (e.g., 2% Methanol in Dichloromethane).[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Caption: The mechanism of reductive amination with this compound.

Caption: A typical experimental workflow for reductive amination.

Conclusion

This compound stands as a valuable reagent in the arsenal (B13267) of synthetic organic chemists, not only for its utility in selective reductions but also as a probe for mechanistic investigations. Its application in reductive amination highlights the delicate balance of reactivity and selectivity that can be achieved with fine-tuning of reagents and reaction conditions. While a comprehensive quantitative understanding of the kinetic isotope effect in these reactions warrants further investigation, the principles and methodologies outlined in this guide provide a solid foundation for the effective application of this compound in research and development. The provided protocols and mechanistic insights are intended to empower scientists to leverage this versatile reagent for the efficient and selective synthesis of amines, crucial building blocks in the development of novel therapeutics and other advanced materials.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. Sodium Cyanoborohydride [commonorganicchemistry.com]

Pioneering Deuterated Reductions: An In-depth Technical Guide to the Early Applications of Deuterated Reducing Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of deuterated reducing agents, particularly lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄), in the mid-20th century marked a significant milestone in the field of organic chemistry. These reagents provided chemists with powerful tools for the stereospecific introduction of deuterium (B1214612) into organic molecules, enabling groundbreaking studies into reaction mechanisms and the synthesis of isotopically labeled compounds for a myriad of scientific applications. This technical guide delves into the core of these early applications, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the underlying principles.

Early Applications of Lithium Aluminum Deuteride (LiAlD₄)

Following the discovery of lithium aluminum hydride (LiAlH₄) in 1947, its deuterated analog, LiAlD₄, quickly emerged as an invaluable reagent. Early work focused on its utility in reducing various functional groups, leading to the precise incorporation of deuterium atoms.

One of the earliest and most comprehensive studies on the synthetic applications of LiAlH₄ was published by Nystrom and Brown in 1947. While this paper primarily focused on the non-deuterated reagent, it laid the groundwork for the immediate use of LiAlD₄ in similar transformations. The high yields and predictable outcomes of these reductions made the deuterated versions ideal for creating specifically labeled molecules.

Quantitative Data from Early Reductions with LiAlH₄ (as a proxy for LiAlD₄ applications)

The following table summarizes the quantitative data from the seminal 1947 paper by Nystrom and Brown, showcasing the efficiency of lithium aluminum hydride in reducing various carbonyl compounds. These reactions served as the blueprint for early applications of LiAlD₄ to produce the corresponding deuterated alcohols.

| Substrate | Product | Moles of Hydride Used per Mole of Compound | Yield (%) |

| n-Heptaldehyde | n-Heptyl alcohol | 1.0 | 86 |

| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | 1.0 | 90 |

| Acetone | Isopropyl alcohol | 1.0 | 78 |

| Cyclohexanone | Cyclohexanol | 1.0 | 90 |

| Acetophenone (B1666503) | Methylphenylcarbinol | 1.0 | 88 |

| Benzophenone | Benzohydrol | 1.0 | 92 |

| Ethyl acetate | Ethyl alcohol | 2.0 | 87 |

| Ethyl benzoate | Benzyl alcohol | 2.0 | 90 |

Key Experimental Protocol: Reduction of a Ketone with Lithium Aluminum Hydride (Nystrom and Brown, 1947)

This protocol, adapted from the original 1947 publication, illustrates the general procedure used for the reduction of ketones, which was directly applicable to the use of LiAlD₄.

Reaction: Reduction of Acetophenone to Methylphenylcarbinol

Materials:

-

Acetophenone

-

Lithium aluminum hydride (or LiAlD₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Apparatus for reaction under anhydrous conditions (e.g., three-necked flask, dropping funnel, reflux condenser with a calcium chloride tube)

Procedure:

-

A solution of 0.25 mole of lithium aluminum hydride in 200 ml of anhydrous diethyl ether was prepared in a 500-ml three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser protected by a calcium chloride tube.

-

A solution of 0.5 mole of acetophenone in 100 ml of anhydrous ether was added from the dropping funnel at a rate sufficient to maintain a gentle reflux.

-

After the addition was complete, the mixture was stirred for a few minutes.

-

The reaction mixture was cooled in an ice bath, and the excess lithium aluminum hydride was decomposed by the cautious addition of water.

-

10% sulfuric acid was then added to dissolve the inorganic hydroxides.

-

The ether layer was separated, washed with water, and dried over anhydrous potassium carbonate.

-

The ether was removed by distillation, and the residual methylphenylcarbinol was distilled under reduced pressure.

Yield: 88%

Early Applications of Sodium Borodeuteride (NaBD₄)

The discovery of sodium borohydride (B1222165) (NaBH₄) in the 1940s and its subsequent declassification in 1953 provided a milder and more selective alternative to LiAlH₄. Its deuterated counterpart, NaBD₄, became instrumental in the selective reduction of aldehydes and ketones.

A foundational paper by S. W. Chaikin and W. G. Brown in 1949 was one of the first to systematically investigate the reducing properties of sodium borohydride with aldehydes and ketones, establishing the methodology that would be directly applied to its deuterated analog.

Quantitative Data from Early Reductions with NaBH₄ (as a proxy for NaBD₄ applications)

The following table presents data from the 1949 study by Chaikin and Brown, demonstrating the effectiveness of sodium borohydride in reducing various aldehydes and ketones. These reactions provided the basis for the use of NaBD₄ to synthesize the corresponding deuterated alcohols.

| Substrate | Solvent | Reaction Time (min.) | Yield (%) |

| Benzaldehyde | Water | 15 | 93 |

| Furfural | Water | 20 | 90 |

| Acetone | Water | 30 | 75 |

| Cyclohexanone | Water | 30 | 85 |

| Acetophenone | Water | 60 | 80 |

| Benzophenone | 50% Dioxane | 60 | 95 |

Key Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride (Chaikin and Brown, 1949)

This protocol, derived from the 1949 publication, outlines the general procedure for the reduction of aldehydes, which was readily adapted for use with NaBD₄.

Reaction: Reduction of Benzaldehyde to Benzyl Alcohol

Materials:

-

Benzaldehyde

-

Sodium borohydride (or NaBD₄)

-

Water

-

Diethyl ether

-

Apparatus for stirring at room temperature

Procedure:

-

A solution of 10.6 g (0.1 mole) of benzaldehyde in 50 ml of water was prepared.

-

To this was added a solution of 1.0 g (0.026 mole) of sodium borohydride in 25 ml of water.

-

The mixture was stirred for 15 minutes at room temperature.

-

The reaction mixture was then extracted three times with 50-ml portions of diethyl ether.

-

The combined ether extracts were dried over anhydrous magnesium sulfate.

-

The ether was removed by distillation, and the remaining benzyl alcohol was distilled under reduced pressure.

Yield: 93%

Elucidating Reaction Mechanisms: The Kinetic Isotope Effect

The availability of deuterated reducing agents was a boon for physical organic chemists studying reaction mechanisms. By comparing the rates of reaction of a substrate with the deuterated and non-deuterated reducing agents, they could determine the kinetic isotope effect (KIE). A significant KIE (typically kH/kD > 1) indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction.

While specific, detailed reports of KIE studies from the absolute earliest days of these reagents are scarce in readily available literature, the principle was quickly adopted. Early investigations into the mechanism of carbonyl reduction with complex metal hydrides heavily relied on the insights gained from such isotopic substitution experiments.

Logical Workflow for a Kinetic Isotope Effect Study

Caption: Workflow for determining the kinetic isotope effect.

Synthesis of Labeled Compounds for Tracer Studies

Beyond mechanistic investigations, deuterated reducing agents were crucial for the synthesis of isotopically labeled compounds used as tracers in metabolic and biochemical studies. The ability to introduce a "heavy" isotope at a specific position in a molecule allowed researchers to follow its fate in complex biological systems. For example, a deuterated drug candidate could be administered, and its metabolites, also containing the deuterium label, could be identified using mass spectrometry.

Signaling Pathway for a Deuterated Drug Metabolism Study

Caption: Workflow of a typical deuterated drug metabolism study.

Conclusion

The introduction of deuterated reducing agents like LiAlD₄ and NaBD₄ in the mid-20th century was a transformative event in organic synthesis and mechanistic studies. The early applications of these reagents, as pioneered in the foundational work on their non-deuterated counterparts, opened up new avenues for the precise and stereospecific labeling of organic molecules. This, in turn, enabled critical investigations into reaction mechanisms through the kinetic isotope effect and facilitated the tracing of molecular pathways in biological systems. The principles and techniques established during this pioneering era continue to be fundamental in modern chemical and pharmaceutical research.

sodium cyanoborodeuteride CAS number and structure elucidation

Technical Guide: Sodium Cyanoborodeuteride

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An In-depth Examination of the CAS Number, Physicochemical Properties, and Structure Elucidation of this compound.

Executive Summary

This compound (NaBD₃CN) is a specialized, isotopically labeled reducing agent pivotal in organic synthesis, particularly for the reductive amination of aldehydes and ketones.[1][2] Its mild and selective nature allows for controlled reductions in the presence of other sensitive functional groups.[3] This document provides a comprehensive overview of its identification, structural properties, and the analytical methodologies employed for its structure elucidation. Key data is presented in tabular format for clarity, and detailed experimental protocols are provided for reproducibility. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to illustrate core concepts.

Compound Identification and Physicochemical Properties

This compound is the deuterated analog of sodium cyanoborohydride.[1] The replacement of three hydrogen atoms with deuterium (B1214612) results in a mass shift of +3, making it a valuable tool for mechanistic studies and as a labeling reagent in mass spectrometry-based proteomics.[4]

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25895-62-9 | [1][4] |

| Molecular Formula | NaBD₃CN | [1] |

| Molecular Weight | 65.86 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | >242 °C (decomposition) | [2] |

| Isotopic Purity | Typically ≥96 atom % D | |

| Synonyms | Deuterated sodium cyanoborohydride, Sodium trideuteridocyanoborate | [1][2] |

Synthesis and Structure

Synthesis

The synthesis of this compound is analogous to its non-deuterated counterpart, employing a deuterated boron source. A common laboratory-scale preparation involves the reaction of sodium cyanide with a deuterated borane-tetrahydrofuran (B86392) complex (D₃B·THF).

Caption: Synthesis of this compound.

Molecular Structure

This compound is an ionic salt composed of a sodium cation (Na⁺) and a cyanoborodeuteride anion ([BD₃(CN)]⁻). The anion features a central boron atom tetrahedrally bonded to three deuterium atoms and one carbon atom from the cyanide group. The electron-withdrawing nature of the cyanide group reduces the hydridic character of the B-D bonds compared to borohydride, rendering the reagent milder and more selective.[3]

Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Caption: Experimental Workflow for Structure Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by the absence of a B-H stretching band (typically ~2200-2400 cm⁻¹) and the presence of a strong B-D stretching band at a lower frequency due to the heavier mass of deuterium. The cyanide C≡N stretch is also a prominent feature.

Table 4.1: Characteristic IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | ~2110 - 2140 | Strong, sharp absorption |

| B-D Stretch | ~1650 - 1800 | Strong absorption, shifted from B-H |

| B-D Bend | ~800 - 900 | Medium to strong absorption |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of this compound powder is intimately mixed with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, the powder is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for the characteristic absorption bands listed in Table 4.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the [BD₃(CN)]⁻ anion.

Table 4.2: Expected NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| ¹¹B | D₂O | -15 to -25 | Quartet of triplets | ¹J(B,C) ≈ 60-70 Hz; ¹J(B,D) ≈ 25-35 Hz |

| ¹³C (CN) | D₂O | 120 - 130 | Quartet | ¹J(C,B) ≈ 60-70 Hz |

| ²H (D) | D₂O | 0.5 - 1.5 | Broad singlet (coupled to ¹¹B) | - |

Note: Precise chemical shifts and coupling constants can vary with solvent and pH.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterium oxide (D₂O).

-

Spectrometer Setup: The sample is placed in a 5 mm NMR tube and inserted into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹¹B NMR Acquisition: A one-dimensional ¹¹B NMR spectrum is acquired. The characteristic quartet of triplets confirms the coupling of the boron nucleus to one ¹³C nucleus and three deuterium nuclei.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The cyanide carbon appears as a quartet due to coupling with the spin-3/2 ¹¹B nucleus.

-

²H NMR Acquisition: A ²H (deuterium) NMR spectrum is acquired to confirm the chemical shift of the deuterium atoms attached to the boron.

Mass Spectrometry (MS)

While mass spectrometry of the intact salt is not straightforward, techniques like Electrospray Ionization (ESI) in negative mode can be used to detect the [BD₃(CN)]⁻ anion, confirming its mass-to-charge ratio and the successful incorporation of three deuterium atoms.

Table 4.3: Mass Spectrometry Data

| Ion | Expected m/z | Technique |

| [BD₃(CN)]⁻ | ~62.05 | ESI-MS (Negative Mode) |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile/water.

-

Infusion: The solution is infused into the electrospray ionization source of a mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in negative ion mode.

-

Analysis: The spectrum is examined for a peak corresponding to the mass-to-charge ratio of the [BD₃(CN)]⁻ anion, confirming the molecular weight and isotopic enrichment.

Application in Reductive Amination

This compound is a choice reagent for reductive amination, the process of converting a carbonyl group to an amine via an intermediate iminium ion. Its deuterated nature allows for the specific introduction of a deuterium atom onto the α-carbon of the resulting amine, a critical step in synthesizing deuterated drug molecules or mechanistic probes.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 4. This compound (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7364-1 [isotope.com]

- 5. Borate(1-), (cyano-kappaC)trihydro-d3-, sodium (1:1), (T-4)- | CH3BNNa | CID 23666334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Properties of Sodium Cyanoborodeuteride (NMR, IR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of sodium cyanoborodeuteride (NaBD₃CN), a deuterated reducing agent of significant interest in organic synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for spectral acquisition, and presents logical workflows for spectroscopic analysis.

Introduction

This compound is the deuterated isotopologue of sodium cyanoborohydride (NaBH₃CN), a mild and selective reducing agent. The substitution of hydrogen with deuterium (B1214612) atoms (D) provides a valuable tool for mechanistic studies, particularly in tracking the transfer of hydride ions in reduction reactions. Understanding the characteristic spectroscopic signatures of NaBD₃CN is crucial for its identification, purity assessment, and for monitoring its role in chemical transformations.

Spectroscopic Data

While extensive quantitative data for the non-deuterated analogue, sodium cyanoborohydride, is available, specific experimental data for this compound is less commonly reported. This guide compiles available data and provides expected spectral characteristics based on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the cyanoborodeuteride anion ([BD₃CN]⁻).

¹H NMR Spectroscopy: In a fully deuterated sample of NaBD₃CN, no signals are expected in the ¹H NMR spectrum. However, due to incomplete deuteration, residual protons may be observed. The proton-coupled ¹¹B nucleus (I=3/2) and the adjacent deuterium nuclei (I=1) would lead to complex splitting patterns for any residual B-H signals.

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is highly informative for boron-containing compounds. For tetracoordinate boron species like the borohydride (B1222165) anion, chemical shifts are typically observed in the upfield region from -26 to -45 ppm[3]. The signal for the [BD₃CN]⁻ anion is expected to be a quartet due to coupling with the three equivalent deuterium nuclei (following the 2nI+1 rule, where n=3 and I=1).

| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Coupling Constant (J) |

| ¹H | Dependent on residual protons | Complex multiplet | - |

| ¹³C | ~120-170 | Singlet | - |

| ¹¹B | -26 to -45 | Quartet (due to ³JB-D) | Not reported |

Table 1: Summary of Expected NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is particularly useful for identifying functional groups. The IR spectrum of NaBD₃CN will be dominated by vibrations involving the B-D, C≡N, and B-C bonds.

The replacement of hydrogen with deuterium results in a significant shift of the B-H stretching and bending vibrations to lower frequencies due to the increased mass of deuterium. The B-H stretching vibrations in borohydrides typically appear in the 2000-2500 cm⁻¹ region[4]. The corresponding B-D stretching vibrations are expected at approximately 1500-1800 cm⁻¹. The C≡N stretching vibration is expected to be in the range of 2100-2200 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| ν(C≡N) | 2100 - 2200 |

| ν(B-D) | 1500 - 1800 |

| δ(B-D) | Lower frequency region |

Table 2: Summary of Expected IR Spectroscopic Data for this compound.

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data for NaBD₃CN are not extensively published. However, general protocols for similar compounds can be adapted.

NMR Spectroscopy

Sample Preparation:

-

Due to the hygroscopic nature of this compound, handle the compound in a dry atmosphere (e.g., a glovebox or under an inert gas).

-

For ¹H and ¹³C NMR, dissolve 5-50 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For ¹¹B NMR, a similar concentration can be used.

-

Transfer the solution to an NMR tube and cap it securely.

Instrumental Parameters:

-

¹H NMR: A standard 1D proton experiment can be run. If residual B-H signals are of interest, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio[5].

-

¹³C NMR: A standard 1D carbon experiment with proton decoupling is typically used. Due to the low natural abundance of ¹³C and potentially long relaxation times, a sufficient number of scans and an appropriate relaxation delay are necessary[6].

-

¹¹B NMR: A 1D boron experiment should be performed. A reference standard, such as BF₃·OEt₂, is used to calibrate the chemical shift scale[7].

IR Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

In a dry environment, place a small amount of the solid NaBD₃CN powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

A background spectrum of the empty, clean ATR crystal should be collected.

-

The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data for this compound involves a logical progression from identifying key structural features to confirming the isotopic labeling.

Conclusion

This technical guide provides a summary of the expected spectroscopic properties of this compound based on available data and the analysis of related compounds. The provided NMR and IR data tables, experimental protocols, and logical workflow diagrams serve as a valuable resource for researchers utilizing this important deuterated reagent. Further experimental work is encouraged to publish definitive, high-resolution spectra of pure this compound to enrich the spectroscopic database for this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Experiments, BioNMR UMCP [bionmr.umd.edu]

- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

The Unseen Workhorse: A Technical Guide to the Solubility and Stability of Sodium Cyanoborodeuteride

For Researchers, Scientists, and Drug Development Professionals

Sodium cyanoborodeuteride (NaBD₃CN), a deuterated isotopologue of the widely used reducing agent sodium cyanoborohydride, plays a crucial role in modern synthetic chemistry and drug development. Its application in introducing deuterium (B1214612) labels for mechanistic studies and altering metabolic profiles of drug candidates necessitates a thorough understanding of its physical and chemical properties. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents, equipping researchers with the critical knowledge for its effective handling, storage, and application. While specific data for the deuterated form is scarce, the information presented here is based on the well-documented characteristics of its non-deuterated counterpart, sodium cyanoborohydride, which is expected to exhibit very similar behavior.

Solubility Profile

This compound is a white, hygroscopic solid that exhibits high solubility in polar, protic solvents and some polar aprotic solvents.[1][2][3] Its solubility is a critical factor in selecting an appropriate reaction medium. The following table summarizes the quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Water | H₂O | Protic | 212 | 29 | [1][4] |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | 37.7 | 28 | [1] |

| Diglyme | C₆H₁₄O₃ | Aprotic | 17.6 | 25 | [1] |

| Methanol | CH₃OH | Protic | Very Soluble | 24 | [2] |

| Ethanol | C₂H₅OH | Protic | Sparingly Soluble | - | [1] |

| Isopropylamine | C₃H₉N | Protic | Slightly Soluble | 25 | [2] |

| Benzene | C₆H₆ | Aprotic | Insoluble | 25 | [1][2] |

| Diethyl Ether | C₄H₁₀O | Aprotic | Insoluble | 25 | [1][2] |

| Hexane | C₆H₁₄ | Aprotic | Insoluble | 25 | [1][2] |

| Heptane | C₇H₁₆ | Aprotic | Insoluble | - | [1] |

| Toluene | C₇H₈ | Aprotic | Insoluble | - | [1] |

| Xylene | C₈H₁₀ | Aprotic | Insoluble | - | [1] |

Stability Characteristics

The stability of this compound is paramount for its successful application and storage. Several factors, including moisture, pH, and temperature, can influence its integrity.

Hygroscopicity and Hydrolysis: this compound is highly hygroscopic and will absorb moisture from the air.[2][5] Prolonged contact with moisture leads to decomposition.[1] While it is relatively stable in water compared to sodium borohydride, it will hydrolyze, especially under acidic conditions.[2]

pH Dependence: The stability of this compound is remarkably pH-dependent. It is stable in acidic solutions with a pH greater than 3.[1] This acidic stability allows for its use in reactions that require mildly acidic conditions, such as reductive aminations.[6][7] However, in strongly acidic solutions (pH < 3), it undergoes rapid hydrolysis.[2]

Thermal Stability: The compound decomposes upon melting, with a reported decomposition temperature of around 241-242 °C.[1][2]

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong acids.[3][5] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[8]

Storage Recommendations: To ensure its stability, this compound should be stored in a tightly closed container under an inert atmosphere, such as nitrogen, in a cool, dry, and well-ventilated area.[5][9] It should be kept away from sources of ignition and moisture.[5][9]

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Vials with tight-fitting caps

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Preparation: Add a known volume of the solvent to a vial. Place the vial in the thermostatically controlled bath set to the desired temperature and allow it to equilibrate.

-

Addition of Solute: Add a small, accurately weighed amount of this compound to the solvent.

-

Equilibration: Cap the vial tightly and agitate the mixture vigorously (using a shaker or magnetic stirrer) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure that excess, undissolved solid remains.

-

Sampling: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial to remove any remaining solid particles.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered solution using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

-

Quantification: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The difference between the final and initial weight of the container gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of supernatant taken) * 100

Protocol 2: Assessment of Stability in Solution

This protocol provides a method to assess the stability of this compound in a specific solvent over time, which is crucial for understanding its shelf-life in solution.

Materials:

-

This compound

-

Solvent of interest

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) for monitoring decomposition products (e.g., hydrogen evolution).

-

Volumetric flasks and pipettes

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Vials with septa caps

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC) to determine the initial concentration or purity of the compound. This serves as the baseline (t=0) measurement.

-

Incubation: Aliquot the remaining stock solution into several vials, seal them, and place them in a thermostatically controlled environment at the desired temperature. Protect from light if the compound is light-sensitive.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw a sample from one of the vials and analyze it using the same analytical method as in step 2.

-

Data Analysis: Compare the concentration or purity of the compound at each time point to the initial (t=0) measurement. The percentage of degradation can be calculated as follows: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100

-

Stability Profile: Plot the percentage of the remaining compound against time to generate a stability profile. This will indicate the rate of decomposition under the tested conditions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the solubility and stability of this compound.

Caption: Factors influencing the solubility and stability of this compound.

Caption: Experimental workflow for determining the solubility of a solid.

Caption: Experimental workflow for assessing the stability of a compound in solution.

References

- 1. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]

- 2. erowid.org [erowid.org]

- 3. Sodium cyanoborohydride | 25895-60-7 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 7. Sodium cyanoborohydride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Sodium cyanoborohydride [organic-chemistry.org]

- 9. chemistry.osu.edu [chemistry.osu.edu]

A Comprehensive Technical Review of Sodium Cyanoborohydride and its Deuterated Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of sodium cyanoborohydride (NaBH₃CN) and its deuterated analogues, focusing on their synthesis, properties, and critical applications in organic synthesis, particularly in the realm of drug development.

Core Concepts and Properties

Sodium cyanoborohydride is a versatile and selective reducing agent widely employed in organic chemistry.[1][2] Its popularity stems from its mild nature compared to other borohydrides like sodium borohydride (B1222165) (NaBH₄), allowing for greater chemoselectivity.[2][3] The presence of the electron-withdrawing cyano group attenuates the reducing power of the borohydride, making it less reactive towards aldehydes and ketones at neutral pH but highly effective for the reduction of iminium ions.[3][4][5] This unique reactivity profile makes it the reagent of choice for reductive aminations.[1][4][6]

The deuterated analogue, sodium cyanoborodeuteride (NaBD₃CN), serves as a valuable tool for introducing deuterium (B1214612) labels into molecules, a technique frequently used in mechanistic studies and in proteomics for quantitative analysis.[7][8][9]

Physical and Chemical Properties

Sodium cyanoborohydride is a white, hygroscopic powder with good solubility in a range of polar solvents.[3][7] A summary of its key physical properties is presented below.

| Property | Value | References |

| Chemical Formula | NaBH₃CN | [3] |

| Molar Mass | 62.84 g/mol | [3] |

| Appearance | White, hygroscopic powder | [3] |

| Melting Point | 242 °C (decomposes) | [3] |

| Solubility in Water | 212 g / 100 mL (at 29 °C) | [3] |

| Solubility (Other) | Soluble in methanol, ethanol, THF, diglyme. Insoluble in diethyl ether. | [3][10] |

The deuterated analogue, this compound, shares similar physical properties, with the primary difference being its molecular weight.

| Property | Value | References |

| Chemical Formula | NaBD₃CN | [11] |

| Molar Mass | 65.86 g/mol | [11] |

| Isotopic Purity | Typically ≥96-98 atom % D | [8][11] |

| Appearance | Powder | [11] |

| Melting Point | >242 °C (decomposes) | [11] |

Synthesis of Sodium Cyanoborohydride and its Analogues

Several synthetic routes to sodium cyanoborohydride have been developed, with the primary goal of ensuring safety and high purity.

Synthesis of Sodium Cyanoborohydride (NaBH₃CN)

The most common laboratory-scale syntheses involve the reaction of a borane (B79455) source with a cyanide source.

-

From Sodium Borohydride and Hydrogen Cyanide: This method involves the reaction of sodium borohydride with hydrogen cyanide in tetrahydrofuran (B95107) (THF).[1][7][12] While effective, it requires the handling of highly toxic hydrogen cyanide.

-

From Borane and Sodium Cyanide: A safer alternative involves the reaction of a borane-THF complex with sodium cyanide in THF.[3][5][12] This method avoids the direct use of hydrogen cyanide gas.

Below is a generalized workflow for the synthesis from a borane-THF complex and sodium cyanide.

Experimental Protocol: Synthesis from Borane-THF and Sodium Cyanide [12]

-

Under a nitrogen atmosphere, add a 1.0 M solution of borane-THF (2 moles) dropwise over 1.5 hours to a stirred suspension of sodium cyanide (2.06 moles) in 300 mL of THF.

-

Continue stirring the reaction mixture for 4 hours at room temperature.

-

Heat the mixture to reflux and maintain for 7 hours.

-

Cool the mixture to room temperature and filter to remove any unreacted sodium cyanide.

-

Evaporate the filtrate to dryness under reduced pressure at 60 °C to yield solid NaBH₃CN. The reported yield is approximately 91%.[12]

Synthesis of Deuterated Analogues (NaBD₃CN)

This compound can be prepared by isotopic exchange. The hydrogen atoms on the cyanoborohydride anion can be exchanged for deuterium by dissolving NaBH₃CN in deuterium oxide (D₂O) at an acidic pD (pH ~3).[7] The rate of this exchange is significantly faster than the rate of hydrolysis.[7]

Reductive Amination: The Borch Reaction

The premier application of sodium cyanoborohydride is the reductive amination of aldehydes and ketones, often referred to as the Borch reaction.[3][13] This one-pot reaction converts a carbonyl group into an amine.[4][6]

The reaction proceeds through the formation of an intermediate imine (from a primary amine) or iminium ion (from a secondary amine), which is then selectively reduced by NaBH₃CN.[3][4] The key advantage of NaBH₃CN is its stability in mildly acidic conditions (pH 4-6), which are optimal for imine formation, and its ability to reduce the protonated iminium ion much faster than the starting carbonyl compound.[4][13][14]

Detailed Experimental Protocol: Reductive Amination

The following is a representative protocol for the reductive amination of an aldehyde with a primary amine.

Protocol: General Reductive Amination [15]

-

Dissolve the aldehyde (1 equivalent) and the amine (1.1 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture of acetic acid in methanol).

-

Stir the solution at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 5 hours or until completion as monitored by TLC or LC-MS.

-

Quench the reaction by carefully adding water.

-

Adjust the pH to basic (pH > 10) using an aqueous solution of sodium or potassium carbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data for Reductive Amination

The following table summarizes yields for representative reductive amination reactions using NaBH₃CN.

| Carbonyl Compound | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Ethylamine | N-ethylbenzylamine | 91% | [10] |

| 5-α-androstane-3,17-dione | Ammonium Acetate | 3-amino-5-α-androstan-17-one | 100% | [10] |

| m-Nitroaniline | Formaldehyde | m-Nitro-N,N-dimethylaniline | 68% | [10] |

| Benzaldehyde | Benzylamine | Dibenzylamine | 87% | [16] |

Other Synthetic Applications

While reductive amination is its most prominent use, NaBH₃CN is also effective for other selective reductions.

-

Reduction of Aldehydes and Ketones: At a lower pH of 3-4, NaBH₃CN will readily reduce aldehydes and ketones to their corresponding alcohols.[5][10]

-

Reduction of Oximes and Enamines: It can be used to reduce oximes to hydroxylamines and enamines to amines.[5][10]

-

Deoxygenation of Aldehydes and Ketones: Aromatic aldehydes and ketones can be reductively deoxygenated using NaBH₃CN.[3]

Comparison with Sodium Borohydride

The utility of NaBH₃CN is best understood in comparison to its parent compound, NaBH₄.

Safety and Handling

Sodium cyanoborohydride is a toxic and flammable solid.[3]

-

Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[3] Extreme caution should be exercised.

-

Reaction with Acid: Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas.[3][6] Therefore, reactions should be performed in a well-ventilated fume hood, and acidic quenching should be done with extreme care.

-

Storage: It is hygroscopic and should be stored in a tightly sealed container in a dry, cool place.[5]

Always consult the Safety Data Sheet (SDS) before handling this reagent. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

References

- 1. Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis_Chemicalbook [chemicalbook.com]

- 2. fiveable.me [fiveable.me]

- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. erowid.org [erowid.org]

- 8. This compound (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7364-1 [isotope.com]

- 9. scbt.com [scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 氰基硼氘化钠 97 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Preparation of Sodium Cyanoborohydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 14. youtube.com [youtube.com]

- 15. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]

- 16. interchim.fr [interchim.fr]

physical and chemical properties of sodium cyanoborodeuteride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoborodeuteride (NaBD₃CN) is the deuterated isotopologue of sodium cyanoborohydride, a widely utilized selective reducing agent in organic synthesis. Its unique properties, including mild reducing power and stability in protic solvents, make it an invaluable tool, particularly in the reductive amination of aldehydes and ketones. The incorporation of deuterium (B1214612) atoms allows for its use in mechanistic studies and as a mass-shifted labeling reagent in proteomics research. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of relevant chemical transformations.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Physical Properties

| Property | Value | References |

| Appearance | White to off-white crystalline powder. | [1] |

| Molecular Formula | NaBD₃CN | [2] |

| Molecular Weight | 65.86 g/mol | [2] |

| Melting Point | >242 °C (decomposes) | [1] |

| Solubility | Soluble in water, methanol, ethanol, and tetrahydrofuran (B95107) (THF). Insoluble in nonpolar solvents like diethyl ether and hydrocarbons. | [3] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air). | [1] |

Chemical Properties

| Property | Description | References |

| CAS Number | 25895-62-9 | [2] |

| Isotopic Purity | Typically ≥98 atom % D | - |

| Reactivity | Mild and selective reducing agent. Stable in acidic solutions (pH > 3). Reacts with strong acids to liberate toxic hydrogen cyanide gas. | [4] |

| Chemical Stability | Stable under standard ambient conditions when stored in a tightly closed container under a dry, inert atmosphere. May decompose on exposure to moist air or water. |

Key Applications and Experimental Protocols

The primary application of this compound is in the reductive amination of aldehydes and ketones. This reaction is a cornerstone of amine synthesis in medicinal chemistry and drug development.

Reductive Amination

Reductive amination is a two-step, one-pot process that converts a carbonyl group into an amine. The reaction proceeds through the formation of an iminium ion intermediate, which is then selectively reduced by this compound.

References

Methodological & Application

Application Notes and Protocols for Reductive Amination with Sodium Cyanoborodeuteride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. The use of sodium cyanoborodeuteride (NaBD₃CN) as the reducing agent offers a strategic advantage for introducing deuterium (B1214612) atoms at the α-position to the nitrogen atom in amines. This isotopic labeling is of paramount importance in medicinal chemistry and drug development for studying reaction mechanisms, elucidating metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.

This compound is a mild and selective reducing agent.[1] Its reduced reactivity compared to sodium borohydride (B1222165) allows for the selective reduction of iminium ions in the presence of more reactive functional groups such as aldehydes and ketones.[1] This chemoselectivity enables one-pot reaction procedures where the carbonyl compound, amine, and reducing agent are combined, simplifying the synthetic workflow.[2] The reaction is typically performed under mildly acidic conditions (pH 4-7) to facilitate the formation of the iminium ion intermediate without causing significant degradation of the reducing agent.[2]

Reaction Mechanism and Workflow

The reductive amination process begins with the nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. This compound then delivers a deuteride (B1239839) ion to the electrophilic carbon of the iminium ion, yielding the α-deuterated amine.

Reaction Mechanism

Caption: The two-step mechanism of reductive amination with this compound.

Experimental Workflow

Caption: A typical experimental workflow for reductive amination with NaBD₃CN.

Quantitative Data

The following table summarizes the yields for the reduction of various aldehydes and ketones to their corresponding deuterated alcohols using this compound. While the primary application discussed here is the synthesis of deuterated amines, this data demonstrates the efficiency of NaBD₃CN as a deuterium source.

| Carbonyl Compound | Product | pH | Time (h) | Yield (%) |

| Benzaldehyde | Benzyl alcohol-α-d | 4 | 1 | 87 |

| p-Methoxybenzaldehyde | p-Methoxybenzyl alcohol-α-d | 4 | 1 | 92 |

| Cyclohexanone | Cyclohexanol-1-d | 4 | 2 | 88 |

| Pinacolone | 3,3-Dimethyl-2-butanol-2-d | 4 | 2 | 84 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Deuterated Secondary Amine from an Aldehyde and a Primary Amine

This protocol describes a general one-pot procedure for the synthesis of an α-deuterated secondary amine.

Materials:

-

Aldehyde (1.0 mmol)

-